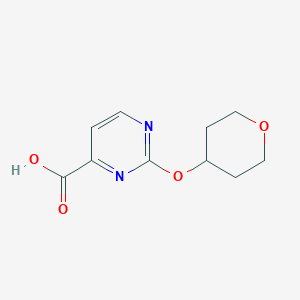

2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H14N2O4 . It has an average mass of 238.240 Da and a monoisotopic mass of 238.095352 Da . This compound is a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring attached to a carboxylic acid group and a tetrahydropyran ring via an ether linkage . The tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, is the core of pyranose sugars, such as glucose .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 456.3±41.0 °C at 760 mmHg, and a flash point of 229.8±27.6 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its polar surface area is 82 Å2 .Safety and Hazards

The safety data sheet for “2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-4-carboxylic acid” suggests that it may cause skin irritation and should be handled with appropriate protective equipment . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

Mechanism of Action

Target of Action

Similar substances are known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .

Mode of Action

It’s known that tetrahydropyranyl (thp) ethers, which are derivatives of tetrahydropyran, are commonly used as protecting groups in organic synthesis . They are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .

Biochemical Pathways

The tetrahydropyran ring system is the core of pyranose sugars, such as glucose . Therefore, it might be involved in carbohydrate metabolism.

Result of Action

The compound might cause skin irritation or rash, and eye irritation . If swallowed or inhaled, it might cause discomfort .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to use appropriate extinguishing media suitable for surrounding facilities in case of fire . The compound should be handled and stored with proper protective equipment .

Properties

IUPAC Name |

2-(oxan-4-yloxy)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)8-1-4-11-10(12-8)16-7-2-5-15-6-3-7/h1,4,7H,2-3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZUALAHFLJACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)

![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)